molecular formula C44H60FN3O10 B1243303 Canosimibe CAS No. 768394-99-6

Canosimibe

Cat. No. B1243303
CAS RN: 768394-99-6
M. Wt: 810 g/mol
InChI Key: JGNXLPQJHVVQHB-GXPLPOFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Canosimibe is a derivative of the cholesterol absorption inhibitor ezetimibe designed to be non-soluble and target the luminal surface of the GI tract. In Phase II trials this compound reduced LDL cholesterol levels, but it did not demonstrate the desired efficacy in a Phase III study, and was discontinued.

Scientific Research Applications

Cholesterol Absorption Inhibition

Canosimibe, derived from the cholesterol absorption inhibitor ezetimibe, targets the luminal surface of the gastrointestinal (GI) tract. Although it showed promise in Phase II trials by reducing LDL cholesterol levels, its efficacy in a Phase III study was not as expected, leading to its discontinuation (2020).

Inositol Phospholipid Signaling and Cellular Metabolism

The role of inositol, which can be converted into phytate, the most abundant form of phosphate in seeds, is significant in cellular metabolism and growth control. This compound's derivative, inositol, is essential in membrane trafficking and signaling. This is evident from studies on myo-inositol-1-phosphate synthase in plants, demonstrating the correlation between gene expression and seed development (Nunes et al., 2006).

Ehrlichia Canis Proliferation

In the context of Ehrlichia canis, an obligatory intracellular bacterium, components of the inositol phospholipid signaling pathway (akin to this compound's derivative, inositol) play a crucial role. These components are essential for the proliferation of E. canis in DH82 cells, as evidenced by studies on inhibitory compounds affecting inositol-related pathways (Levenhagen et al., 2012).

Calcium-Binding Abilities in Proteases

Research indicates that the E-F hand structure-domain of calcium-activated neutral protease (CANP), similar to this compound's effect, can bind calcium ions. This discovery is vital for understanding calcium's role in enzymatic processes and has potential implications in developing treatments for diseases related to calcium dysregulation (Minami et al., 1987).

properties

CAS RN

768394-99-6

Molecular Formula

C44H60FN3O10

Molecular Weight

810 g/mol

IUPAC Name

N-[[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]phenyl]methyl]-N'-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]dodecanediamide

InChI

InChI=1S/C44H60FN3O10/c1-58-34-22-16-31(17-23-34)41-35(24-25-36(50)30-14-18-32(45)19-15-30)44(57)48(41)33-20-12-29(13-21-33)26-46-39(53)10-8-6-4-2-3-5-7-9-11-40(54)47-27-37(51)42(55)43(56)38(52)28-49/h12-23,35-38,41-43,49-52,55-56H,2-11,24-28H2,1H3,(H,46,53)(H,47,54)/t35-,36+,37+,38-,41-,42-,43-/m1/s1

InChI Key

JGNXLPQJHVVQHB-GXPLPOFXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CC[C@@H](C4=CC=C(C=C4)F)O

SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NCC(C(C(C(CO)O)O)O)O)CCC(C4=CC=C(C=C4)F)O

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NCC(C(C(C(CO)O)O)O)O)CCC(C4=CC=C(C=C4)F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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